Piritrexim Isethionate

描述

属性

CAS 编号 |

79483-69-5 |

|---|---|

分子式 |

C19H25N5O6S |

分子量 |

451.5 g/mol |

IUPAC 名称 |

6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C17H19N5O2.C2H6O4S/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16;3-1-2-7(4,5)6/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22);3H,1-2H2,(H,4,5,6) |

InChI 键 |

IOEMETRLOWNXGW-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N.C(CS(=O)(=O)O)O |

其他CAS编号 |

79483-69-5 |

产品来源 |

United States |

Foundational & Exploratory

Piritrexim Isethionate: A Technical Guide to a Potent Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim (B1678454) Isethionate is a potent, lipid-soluble, non-classical antifolate agent that exerts its therapeutic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[1] This inhibition disrupts the folate metabolic pathway, which is critical for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.[2][3] Consequently, piritrexim impedes cellular proliferation, making it an effective agent against rapidly dividing cells, such as those found in tumors and certain pathogenic organisms.[1][4] This technical guide provides an in-depth overview of Piritrexim Isethionate, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visualization of its role in key cellular pathways.

Core Concepts: Mechanism of Action

Piritrexim is a synthetic antifolate agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[2][3] By binding to the active site of DHFR, piritrexim prevents the regeneration of THF, leading to a depletion of intracellular folate coenzymes.[4] This disruption of folate metabolism ultimately inhibits DNA synthesis and cell division, leading to cell death in rapidly proliferating cells.[1]

Unlike classical folate antagonists such as methotrexate, piritrexim is lipid-soluble and enters cells via passive diffusion.[5][6] It is not a substrate for polyglutamation, a process that can enhance the intracellular retention and inhibitory activity of classical antifolates.[5]

Quantitative Data: Inhibitory Profile

The inhibitory potency of Piritrexim has been evaluated against DHFR from various species and in numerous cancer cell lines. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

| Target Enzyme | Inhibitor | IC50 | Ki | Organism | Reference |

| Dihydrofolate Reductase (DHFR) | Piritrexim | 0.61 nM | 0.03 nM | Human | [2] |

| Dihydrofolate Reductase (DHFR) | Piritrexim | 13 nM | - | Pneumocystis carinii | [7] |

| Dihydrofolate Reductase (DHFR) | Piritrexim | 38 nM | - | Pneumocystis carinii | [8] |

| Dihydrofolate Reductase (DHFR) | Piritrexim | 11 nM | - | Toxoplasma gondii | [8] |

| Dihydrofolate Reductase (DHFR) | Piritrexim Analog | 55 nM | - | Rat | [7] |

Table 1: In Vitro Inhibitory Activity of Piritrexim against Dihydrofolate Reductase (DHFR). IC50 represents the half-maximal inhibitory concentration, and Ki represents the inhibitory constant.

Signaling and Metabolic Pathways

The primary signaling pathway affected by Piritrexim is the folate metabolism pathway, which is intrinsically linked to nucleotide synthesis.

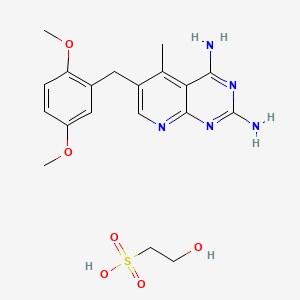

Caption: Inhibition of DHFR by Piritrexim disrupts the folate cycle and nucleotide synthesis.

Experimental Protocols

This section details standardized protocols for evaluating the efficacy of this compound.

In Vitro DHFR Inhibition Assay

This biochemical assay determines the direct inhibitory effect of Piritrexim on purified DHFR enzyme activity.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.

Materials:

-

Purified human recombinant DHFR enzyme

-

This compound

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of DHF in assay buffer.

-

Prepare a fresh stock solution of NADPH in assay buffer.

-

Dilute the DHFR enzyme to the desired working concentration in cold assay buffer.

-

-

Assay Setup:

-

Add 2 µL of this compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Add 178 µL of a master mix containing assay buffer and NADPH to each well.

-

Add 10 µL of the diluted DHFR enzyme solution to each well, except for the "no enzyme" control wells.

-

Incubate the plate at room temperature for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the DHF solution to each well.

-

Immediately begin kinetic reading of the absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Plot the percent inhibition against the logarithm of Piritrexim concentration to determine the IC50 value.

-

Caption: Workflow for the in vitro DHFR inhibition assay.

Cell Viability (MTT) Assay

This cell-based assay assesses the cytotoxic effect of Piritrexim on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the Piritrexim dilutions. Include vehicle-only controls.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of Piritrexim concentration to determine the IC50 value.

-

Conclusion

This compound is a well-characterized and potent inhibitor of DHFR with demonstrated activity against various cancer cell lines and pathogenic microorganisms. Its distinct physicochemical properties, such as lipid solubility and lack of polyglutamation, differentiate it from classical antifolates. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in preclinical and clinical settings. The continued exploration of Piritrexim and its analogs may lead to the development of more effective and selective therapeutic agents targeting the folate pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. bepls.com [bepls.com]

- 5. Oral piritrexim, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral piritrexim, an effective treatment for metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antifolate activity of new analogues of piritrexim and other diaminopyrimidine dihydrofolate reductase inhibitors with omega-carboxyalkoxy or omega-carboxy-1-alkynyl substitution in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Synthesis of Piritrexim Isethionate and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Piritrexim Isethionate, a potent lipophilic inhibitor of dihydrofolate reductase (DHFR), and its analogues. The document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction to Piritrexim

Piritrexim is a quinazoline-based lipophilic antifolate that has been investigated for its antitumor and antipsoriatic properties.[1] Its mechanism of action involves the inhibition of DHFR, a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and cell division.[1] The isethionate salt form of Piritrexim is often utilized to improve its solubility and bioavailability. This guide will focus on the chemical synthesis of both the parent compound and its isethionate salt, as well as representative analogues.

Synthesis of Piritrexim

The synthesis of Piritrexim (2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine) is a multi-step process that has been well-documented. A common and effective route involves the construction of the pyrido[2,3-d]pyrimidine (B1209978) core followed by the introduction of the characteristic dimethoxybenzyl group.[2][3][4]

Synthetic Pathway Overview

The overall synthetic pathway for Piritrexim can be visualized as a three-stage process, starting from the formation of a key intermediate, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine, its subsequent chlorination, and final hydrogenolysis to yield the Piritrexim base.

Experimental Protocols

A mixture of ethyl α-cyano-2,5-dimethoxyhydrocinnamate (1 mole) and guanidine hydrochloride (3 moles) in the presence of a strong base such as sodium ethoxide (3 moles) in absolute ethanol (B145695) is refluxed for 8-12 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with ethanol and water, and dried under vacuum to yield the 7-oxo intermediate.

The 7-oxo intermediate (1 mole) is suspended in phosphorus oxychloride (POCl₃) (5-10 moles) and heated at reflux for 2-4 hours. Alternatively, a 1:1 complex of N,N-dimethylformamide (DMF) and thionyl chloride (SOCl₂) can be used.[2] After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the 7-chloro derivative. The product is collected by filtration, washed with water, and dried.

The 7-chloro intermediate (1 mole) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on charcoal (10% Pd/C) and a base like potassium hydroxide (B78521) are added.[2] The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (1-3 atm) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure. The resulting crude Piritrexim base is then purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Quantitative Data for Piritrexim Synthesis

| Step | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |

| 1. Synthesis of 2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine | Ethyl α-cyano-2,5-dimethoxyhydrocinnamate | Guanidine HCl, Sodium Ethoxide, Ethanol | 75-85 | >95 | [2][3] |

| 2. Synthesis of 2,4-Diamino-7-chloro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | 2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine | POCl₃ or SOCl₂/DMF | 80-90 | >97 | [2] |

| 3. Synthesis of Piritrexim Base | 2,4-Diamino-7-chloro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | 10% Pd/C, H₂, KOH, Ethanol | 85-95 | >99 | [2] |

Synthesis of this compound

The conversion of the Piritrexim base to its isethionate salt is a critical step for pharmaceutical formulation. This process involves the reaction of the basic Piritrexim molecule with isethionic acid.

Salt Formation Pathway

Experimental Protocol for this compound Formation

Piritrexim base (1 mole) is dissolved in a suitable solvent, such as a mixture of isopropanol (B130326) and water. A stoichiometric amount of isethionic acid (2-hydroxyethanesulfonic acid) (1 mole), dissolved in a minimal amount of the same solvent system, is added dropwise to the Piritrexim solution with stirring. The mixture is stirred at room temperature for a few hours, during which the this compound salt precipitates. The solid is collected by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum to a constant weight.

Quantitative Data for this compound Synthesis

| Step | Starting Material | Reagents | Yield (%) | Purity (%) |

| 4. Salt Formation | Piritrexim Base | Isethionic Acid, Isopropanol/Water | >95 | >99.5 |

Synthesis of Piritrexim Analogues

The synthesis of Piritrexim analogues has been an area of active research to explore structure-activity relationships and develop compounds with improved therapeutic profiles. A common strategy involves modifying the substituents on the pyrido[2,3-d]pyrimidine core.

General Synthetic Strategy for Analogues

A versatile approach to Piritrexim analogues involves the use of substituted benzaldehydes in the initial condensation step, leading to a variety of 6-substituted derivatives. Another approach is the modification of the pyrimidine (B1678525) ring itself.

Experimental Protocol for a Representative Analogue: 2,4-diamino-6-(3,4,5-trimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine

The synthesis follows a similar route to Piritrexim, with the substitution of 2,5-dimethoxybenzaldehyde (B135726) with 3,4,5-trimethoxybenzaldehyde (B134019) in the initial steps.

-

Synthesis of the corresponding 7-oxo intermediate: React ethyl α-cyano-3,4,5-trimethoxyhydrocinnamate with guanidine hydrochloride.

-

Chlorination: Convert the 7-oxo intermediate to the 7-chloro derivative using POCl₃.

-

Hydrogenolysis: Reduce the 7-chloro intermediate to the final analogue using catalytic hydrogenation.

Quantitative Data for a Representative Analogue Synthesis

| Analogue | Key Starting Material | Reported Yield (%) | IC₅₀ (nM) vs. Human DHFR | Reference |

| 2,4-diamino-6-(3,4,5-trimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | 3,4,5-trimethoxybenzaldehyde | 60-70 (overall) | 5.2 | |

| Other structural variations | Various substituted precursors | Variable | Variable | [4] |

Conclusion

The synthetic routes to this compound and its analogues are well-established, offering robust methods for the preparation of these biologically active compounds. The protocols and data presented in this guide provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize and further explore this important class of DHFR inhibitors. The modular nature of the synthesis allows for the generation of diverse analogues, facilitating the exploration of structure-activity relationships and the development of next-generation antifolates.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US5646320A - Process for making isethionate ester salts - Google Patents [patents.google.com]

Chemical and physical properties of Piritrexim Isethionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim Isethionate, a potent lipid-soluble inhibitor of dihydrofolate reductase (DHFR), has been a subject of significant interest in oncological research. This document provides an in-depth overview of its core chemical and physical properties, mechanism of action, and the analytical methodologies crucial for its development and quality control. Detailed experimental protocols for its analysis are presented, alongside a visual representation of its role in the folate metabolic pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this and similar therapeutic agents.

Chemical and Physical Properties

This compound is the isethionate salt of the active parent compound, Piritrexim.[1] The addition of the isethionate salt improves the formulation characteristics of the drug. The fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | 6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine;2-hydroxyethanesulfonic acid | [1] |

| Molecular Formula | C₁₉H₂₅N₅O₆S | [1] |

| Molecular Weight | 451.5 g/mol | [1] |

| CAS Number | 79483-69-5 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not explicitly found for the isethionate salt. | |

| Solubility | Lipid-soluble.[2][3] Specific quantitative data in various solvents is not readily available in the public domain. | |

| Log P (Piritrexim) | 1.74 (octanol/water) |

Mechanism of Action: Dihydrofolate Reductase Inhibition

Piritrexim's primary mechanism of action is the potent and specific inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[2][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5][6][7][8] By blocking DHFR, Piritrexim depletes the intracellular pool of THF, thereby inhibiting DNA synthesis and cell proliferation, particularly in rapidly dividing cancer cells.[8]

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of Piritrexim.

Experimental Protocols

Accurate and reliable analytical methods are paramount for the characterization, quality control, and stability testing of this compound. This section details the key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability-Indicating Assays

A stability-indicating HPLC method is essential to separate and quantify Piritrexim from its degradation products and any process-related impurities. While a specific validated method for this compound is not publicly available, the following protocol is based on established principles for the analysis of similar pharmaceutical compounds and can be used as a starting point for method development and validation.

Objective: To develop and validate an HPLC method for the determination of this compound purity and to serve as a stability-indicating assay.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Data acquisition and processing software

Chromatographic Conditions (to be optimized):

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 25% A, 75% B

-

25-30 min: Hold at 25% A, 75% B

-

30-31 min: Linear gradient to 95% A, 5% B

-

31-40 min: Hold at 95% A, 5% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of Piritrexim)

-

Injection Volume: 10 µL

Method Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrated by the separation of the main peak from degradation products generated during forced degradation studies and from any known impurities. Peak purity analysis using a DAD is recommended.

-

Linearity: Assessed by analyzing a series of at least five concentrations of this compound reference standard. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo mixture. Recoveries should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day precision): Assessed by six replicate injections of the same sample solution. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Evaluated by making small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

The following diagram outlines the workflow for HPLC method development and validation.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[9][10][11] The drug substance should be subjected to a variety of stress conditions to induce degradation.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal degradation, the solid drug substance is exposed to heat.

-

After the specified time, neutralize the acidic and basic solutions.

-

Analyze the stressed samples by the developed HPLC method.

-

Monitor for the appearance of degradation peaks and the decrease in the main Piritrexim peak.

-

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for characterizing the thermal properties of this compound, such as its melting point, decomposition temperature, and the presence of solvates or polymorphs.

3.3.1. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Experimental Protocol:

-

Instrument: A calibrated DSC instrument.

-

Sample Pan: Aluminum pans.

-

Sample Weight: 2-5 mg.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 300 °C.

Expected Results: A DSC thermogram showing endothermic peaks corresponding to melting and other thermal events.

3.3.2. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Experimental Protocol:

-

Instrument: A calibrated TGA instrument.

-

Sample Pan: Platinum or ceramic pans.

-

Sample Weight: 5-10 mg.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 600 °C.

Expected Results: A TGA curve showing weight loss as a function of temperature, indicating decomposition and the presence of any volatile components.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, its mechanism of action as a DHFR inhibitor, and the essential analytical methodologies for its characterization. The provided experimental protocols for HPLC, forced degradation, and thermal analysis serve as a robust starting point for researchers and drug development professionals. A thorough understanding and application of these principles are critical for ensuring the quality, safety, and efficacy of this compound and for the advancement of related therapeutic agents. Further research to obtain and publish specific quantitative data on solubility and thermal analysis would be of significant value to the scientific community.

References

- 1. This compound | C19H25N5O6S | CID 54368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oral piritrexim, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NB-64-36516-25mg | this compound [79483-69-5] Clinisciences [clinisciences.com]

- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Folic Acid Metabolism in Cancer [sigmaaldrich.com]

- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. sgs.com [sgs.com]

- 11. researchgate.net [researchgate.net]

Piritrexim Isethionate and Its In Vitro Impact on Folate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piritrexim Isethionate is a potent, lipophilic inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Its mechanism of action, independent of the reduced folate carrier (RFC) transport system, allows it to overcome common mechanisms of resistance seen with other antifolates like methotrexate (B535133). This guide provides a comprehensive overview of the in vitro effects of this compound on folate metabolism, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Piritrexim exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR).[1] DHFR is a pivotal enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] By blocking DHFR, Piritrexim leads to a depletion of the intracellular pool of THF, thereby disrupting DNA synthesis and leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[2][3]

Unlike hydrophilic antifolates such as methotrexate, Piritrexim is lipophilic and enters cells via passive diffusion, bypassing the need for the RFC transport system. This characteristic makes it effective against cells that have developed resistance to methotrexate due to impaired transport.[4]

Quantitative Data: In Vitro Inhibition of Dihydrofolate Reductase

The inhibitory potency of Piritrexim against DHFR has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against DHFR from different species.

| Target Enzyme | Organism/Source | IC50 Value | Reference |

| Dihydrofolate Reductase (DHFR) | Pneumocystis carinii | 13 nM | [5] |

| Dihydrofolate Reductase (DHFR) | Rat Liver | 55 nM | [5] |

| Dihydrofolate Reductase (DHFR) | Pneumocystis carinii | 38 nM (0.038 µM) | [6] |

| Dihydrofolate Reductase (DHFR) | Toxoplasma gondii | 11 nM (0.011 µM) | [6] |

Experimental Protocols: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This section details a generalized protocol for determining the in vitro inhibitory activity of this compound against DHFR. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

4.1 Materials and Reagents

-

Purified recombinant DHFR enzyme

-

This compound

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM 2-mercaptoethanol

-

DMSO (for dissolving Piritrexim)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

4.2 Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of DHF in the assay buffer (e.g., 10 mM).

-

Prepare a stock solution of NADPH in the assay buffer (e.g., 10 mM).

-

On the day of the experiment, dilute the DHFR enzyme to the desired working concentration in cold assay buffer.

-

-

Assay Setup (96-well plate):

-

Test Wells: Add 2 µL of serially diluted this compound solution to each well.

-

Positive Control: Add 2 µL of a known DHFR inhibitor (e.g., methotrexate) to designated wells.

-

Negative Control (No Inhibitor): Add 2 µL of DMSO to designated wells.

-

Blank (No Enzyme): Add assay buffer to designated wells.

-

To all wells except the blank, add a sufficient volume of the diluted DHFR enzyme solution to bring the total volume to 180 µL.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation:

-

Prepare a reaction mixture containing DHF and NADPH in the assay buffer.

-

Initiate the reaction by adding 20 µL of the DHF/NADPH reaction mixture to all wells.

-

-

Measurement:

-

Immediately place the microplate in a spectrophotometer and begin kinetic measurements of the absorbance at 340 nm.

-

Record the absorbance every 15-30 seconds for a duration of 10-20 minutes.

-

4.3 Data Analysis

-

Calculate the rate of NADPH oxidation (decrease in absorbance per unit time) for each well.

-

Subtract the rate of the blank from all other measurements to correct for background absorbance changes.

-

Determine the percentage of inhibition for each Piritrexim concentration relative to the negative control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the Piritrexim concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

5.1 Signaling Pathway: Piritrexim's Effect on Folate Metabolism

Caption: Piritrexim inhibits DHFR, blocking the conversion of DHF to THF.

5.2 Experimental Workflow: In Vitro DHFR Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of Piritrexim.

References

Piritrexim and its Analogs: A Technical Guide to Structural Variations and Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) is a potent, lipophilic antifolate agent that has been investigated for its antiparasitic, antipsoriatic, and antitumor properties.[1] As a non-classical folate antagonist, it inhibits the enzyme dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway essential for DNA synthesis and cell division.[1][2] This mechanism of action makes DHFR a key target for cancer chemotherapy.[3][4][5] Unlike classical antifolates such as methotrexate, Piritrexim's lipophilicity allows it to enter tumor cells rapidly via passive diffusion.[6][7] This guide provides an in-depth overview of the structural variations of Piritrexim, their associated antitumor activities, and the experimental methodologies used for their evaluation.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary target of Piritrexim and its analogs is dihydrofolate reductase (DHFR).[1][8] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[5] By competitively inhibiting DHFR, Piritrexim depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death, particularly in rapidly proliferating cancer cells.[2]

Structural Variations and Antitumor Activity

Structure-activity relationship (SAR) studies have revealed that modifications to the Piritrexim scaffold can significantly impact its potency and selectivity. The core structure of Piritrexim is a pyrido[2,3-d]pyrimidine (B1209978) ring system.[9] Variations have been explored at different positions of this core and the dimethoxybenzyl moiety.

Pyrido[2,3-d]pyrimidine Core Modifications

Several studies have focused on synthesizing analogs with alterations in the pyrido[2,3-d]pyrimidine core. For instance, the synthesis of 6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-diamine and 6-(2,5-dimethoxybenzyl)-5,7-dimethylpyrido(2,3-d)pyrimidine-2,4-diamine has been reported.[8] These modifications aim to explore the impact of saturation and substitution on the pyridone ring on the antitumor activity.

Side Chain Modifications

Modifications to the 2,5-dimethoxybenzyl side chain have also been investigated to enhance potency and selectivity. Analogs with ω-carboxyalkoxy or ω-carboxy-1-alkynyl substitutions on the benzyl (B1604629) moiety have been synthesized and evaluated for their inhibitory activity against DHFR from various species.[10][11]

Quantitative Antitumor Activity Data

The antitumor activity of Piritrexim and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their inhibitory constant (Ki) or IC50 against the DHFR enzyme. Below are tables summarizing the available quantitative data.

| Compound | Target | IC50 (nM) | Reference |

| Piritrexim (PTX) | Pneumocystis carinii DHFR | 13 | [11] |

| 13 | Pneumocystis carinii DHFR | 0.65 | [11] |

| 13 | Mycobacterium avium DHFR | 0.57 | [11] |

| 13 | Rat DHFR | 55 | [11] |

| 20 | Pneumocystis carinii DHFR | 2.9 | [11] |

| 22 | Mycobacterium avium DHFR | 0.47 | [11] |

| 13 : 2,4-diamino-5-methyl-6-[2'-(5-carboxy-1-butynyl)-5'-methoxy]benzyl]pyrimidine |

Table 1: Inhibitory Activity of Piritrexim Analogs against DHFR

| Compound | Cell Line | GI50 (µM) | Reference |

| 4b | MCF-7 (Breast Cancer) | <10 | [12] |

| 4e | MCF-7 (Breast Cancer) | <10 | [12] |

| 4f | MCF-7 (Breast Cancer) | <10 | [12] |

| 4a | MCF-7 (Breast Cancer) | 41.4 | [12] |

| 4c | MCF-7 (Breast Cancer) | 12.4 | [12] |

Table 2: Growth Inhibitory Activity of Piritrexim Analogs against MCF-7 Cancer Cell Line

Experimental Protocols

The evaluation of Piritrexim and its analogs involves a series of in vitro and in vivo experiments. Detailed methodologies for key assays are provided below.

Synthesis of Piritrexim Analogs

The synthesis of Piritrexim analogs generally involves the reaction of suitable C3-building blocks with pyrimidine-2,4,6-triamine or with cyanacetamide and guanidine.[8] A palladium(0)-catalyzed cross-coupling reaction has also been employed as a key step in a regiospecific and convergent synthesis route.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of Piritrexim analogs against DHFR is determined by a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.[13]

Materials:

-

Purified human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (Piritrexim analogs)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound to each well.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of Piritrexim analogs on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compounds (Piritrexim analogs)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

Piritrexim and its structural analogs represent a promising class of antitumor agents targeting dihydrofolate reductase. The exploration of various structural modifications has led to the identification of compounds with enhanced potency and selectivity. The standardized experimental protocols outlined in this guide are crucial for the consistent and reliable evaluation of these compounds. Further research focusing on the synthesis of novel analogs with improved pharmacological profiles and a deeper understanding of their interactions with the DHFR enzyme will be instrumental in the development of more effective cancer therapies. The use of molecular modeling and docking studies can further aid in the rational design of next-generation Piritrexim derivatives.[8][14]

References

- 1. assaygenie.com [assaygenie.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Design, synthesis, and antifolate activity of new analogues of piritrexim and other diaminopyrimidine dihydrofolate reductase inhibitors with omega-carboxyalkoxy or omega-carboxy-1-alkynyl substitution in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural variations of piritrexim, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

Piritrexim Isethionate: An In-Depth Technical Guide to its Early-Stage Antiparasitic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) Isethionate, a lipid-soluble quinazoline (B50416) derivative, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it a key target for antimicrobial and anticancer therapies. Early-stage research has demonstrated the potential of Piritrexim as an effective antiparasitic agent, particularly against opportunistic pathogens such as Pneumocystis carinii (now known as Pneumocystis jirovecii) and Toxoplasma gondii. This technical guide provides a comprehensive overview of the foundational research into the antiparasitic effects of Piritrexim Isethionate, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in these seminal studies.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Piritrexim's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for one-carbon transfer reactions. These reactions are vital for the de novo synthesis of purines, thymidylate, and several amino acids, including serine and methionine. By binding to the active site of DHFR, Piritrexim blocks the production of THF, thereby disrupting DNA synthesis and cellular replication, ultimately leading to parasite death.[1]

The folate biosynthesis pathway is a well-established target for antiparasitic drugs because, unlike their mammalian hosts who can salvage folates from their diet, many parasites rely on the de novo synthesis of folates. This provides a therapeutic window for selective inhibition of the parasite's metabolic processes.

Quantitative Data on Antiparasitic Activity

The following tables summarize the in vitro inhibitory activity of this compound against the DHFR enzyme of parasitic protozoa and their replication.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) Activity

| Target Organism | Enzyme Source | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Selectivity Index (Host IC50 / Parasite IC50) |

| Pneumocystis carinii | Partially Purified | 19.3 | Trimethoprim (B1683648) | >20,000 | >202 (vs. Rat Liver) |

| Toxoplasma gondii | Partially Purified | 17.0 | Pyrimethamine | 700 | 229 (vs. Rat Liver) |

| Rat | Liver Homogenate | 3900 | - | - | - |

Data sourced from Kovacs et al., 1989.[1] The selectivity index indicates a significantly higher affinity of Piritrexim for the parasite enzymes compared to the mammalian counterpart.

Table 2: Inhibition of Toxoplasma gondii Replication in a Mouse Peritoneal Macrophage Model

| Piritrexim Concentration (µM) | Inhibition of Replication |

| 0.1 | Partial |

| 1.0 | Complete |

Data sourced from Kovacs et al., 1989.[1]

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized procedure based on standard methods for determining DHFR activity and inhibition.

1. Reagents and Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.

-

NADPH Solution: 10 mM NADPH in assay buffer.

-

Dihydrofolate (DHF) Solution: 10 mM DHF in assay buffer.

-

Enzyme Preparation: Partially purified DHFR from P. carinii or T. gondii, or a crude lysate from host tissue (e.g., rat liver).

-

This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO) at a high concentration.

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

96-well UV-transparent microplates or quartz cuvettes.

2. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate well or cuvette, add the following in order:

-

Assay Buffer

-

NADPH solution to a final concentration of 100 µM.

-

This compound dilution (or solvent control).

-

Enzyme preparation.

-

-

Incubate the mixture at room temperature for 5-10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding DHF solution to a final concentration of 50 µM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Toxoplasma gondii Replication Assay in a Mouse Peritoneal Macrophage Model

This protocol is based on the methodology described for assessing the intracellular activity of antimicrobial agents against T. gondii.

1. Reagents and Materials:

-

Cell Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Mouse Peritoneal Macrophages: Harvested from mice following standard procedures.

-

Toxoplasma gondii Tachyzoites: Maintained by serial passage in a suitable cell line (e.g., human foreskin fibroblasts).

-

This compound Stock Solution.

-

Sulfadiazine (B1682646) Stock Solution (for synergy studies).

-

Leucovorin (as a control for folate rescue).

-

24-well tissue culture plates.

-

Giemsa stain or immunofluorescence reagents for visualizing parasites.

-

Microscope.

2. Assay Procedure:

-

Seed mouse peritoneal macrophages into 24-well plates and allow them to adhere overnight.

-

Infect the macrophage monolayers with T. gondii tachyzoites at a defined multiplicity of infection (e.g., 1:1).

-

Allow the parasites to invade the macrophages for a set period (e.g., 2-4 hours).

-

Wash the monolayers to remove extracellular parasites.

-

Add fresh culture medium containing serial dilutions of this compound, alone or in combination with a fixed concentration of sulfadiazine. Include appropriate controls (untreated infected cells, drug vehicle control).

-

Incubate the plates for a specified duration (e.g., 24-48 hours).

-

Fix the cells with methanol (B129727) and stain with Giemsa.

-

Examine the monolayers under a microscope and determine the number of parasites per 100 macrophages or the number of parasites per parasitophorous vacuole.

-

Calculate the percentage of inhibition of parasite replication compared to the untreated control.

Synergistic Effects with Sulfonamides

Conclusion

The early-stage research on this compound has established its potent in vitro activity against the DHFR enzymes of Pneumocystis carinii and Toxoplasma gondii, demonstrating significant selectivity over the mammalian host enzyme. Furthermore, its efficacy in inhibiting the intracellular replication of T. gondii and its potential for synergistic interactions with sulfonamides underscore its promise as an antiparasitic agent. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further exploration and development of Piritrexim and other DHFR inhibitors for the treatment of parasitic diseases. Further research to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to optimize combination therapies is warranted.

References

Investigating the Antipsoriatic Potential of Piritrexim Isethionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant infiltration of immune cells. Current therapeutic strategies often target key inflammatory pathways. Piritrexim Isethionate, a lipid-soluble dihydrofolate reductase (DHFR) inhibitor, has been investigated for its potential as an antipsoriatic agent. As a folate antagonist, its mechanism of action is analogous to methotrexate (B535133), a widely used systemic treatment for severe psoriasis. This technical guide provides a comprehensive overview of the available clinical data on this compound in the treatment of psoriasis, outlines its mechanism of action, and presents relevant experimental protocols and signaling pathways. Due to a lack of publicly available preclinical data for Piritrexim, this guide incorporates data from methotrexate to illustrate the expected effects of DHFR inhibition in the context of psoriasis, with clear demarcation of the data source.

Introduction to this compound

This compound is a synthetic, lipid-soluble antifolate agent.[1] Its primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of DNA, RNA, and proteins.[1][2] By disrupting folate metabolism, Piritrexim interferes with cell division.[1] Unlike methotrexate, Piritrexim is not polyglutamated, which may potentially reduce the risk of long-term hepatotoxicity associated with prolonged methotrexate use.[3][4] This characteristic has prompted its investigation as an alternative therapeutic option for severe psoriasis.[3][4]

Clinical Efficacy of this compound in Psoriasis

Two key clinical trials have assessed the safety and efficacy of oral this compound in patients with severe chronic plaque psoriasis. The quantitative outcomes of these studies are summarized below.

Phase I/II Clinical Trial Data

This trial evaluated the safety and efficacy of oral Piritrexim therapy over a 12-week period.[3]

| Parameter | Value | Reference |

| Study Design | Phase I/II Clinical Trial | [3] |

| Number of Patients | 19 (completed 12 weeks of therapy) | [3] |

| Dosage Regimen | 25 mg to 100 mg twice daily for 5 consecutive days every 2 weeks | [3] |

| Primary Efficacy Endpoint | >50% improvement in lesion scores | [3] |

| Key Outcome | 15 of 19 patients (79%) achieved >50% improvement in lesion scores at a dose of 50 mg or more twice daily. | [3] |

| Adverse Events | Minimal and dose-related. | [3] |

Multicentre Open Study Data

This 12-week open, multicentre study further assessed the efficacy of this compound in severe psoriasis.[4]

| Parameter | Value | Reference |

| Study Design | Open, Multicentre Study | [4] |

| Number of Patients | 55 enrolled, 41 completed the study | [4] |

| Dosage Regimen | 150, 225, 300, or 450 mg weekly in divided doses | [4] |

| Primary Efficacy Endpoint | >50% improvement in Psoriasis Severity Score (analogous to PASI) | [4] |

| Key Outcome | 24 of 41 patients (58.5%) who completed the study had a >50% improvement in the Psoriasis Severity Score. Efficacy was most notable at doses of 300 and 450 mg weekly. | [4] |

| Adverse Events | Common but mild, and were controlled by dose reduction. | [4] |

Mechanism of Action and Signaling Pathways

Inhibition of Dihydrofolate Reductase (DHFR)

The primary molecular target of this compound is the enzyme Dihydrofolate Reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[2] By inhibiting DHFR, Piritrexim depletes the intracellular pool of tetrahydrofolate, leading to the arrest of DNA synthesis and, consequently, the inhibition of cell proliferation.[1] This antiproliferative effect is central to its therapeutic potential in psoriasis, a disease characterized by keratinocyte hyperproliferation.

Impact on Inflammatory Signaling in Psoriasis

Psoriasis is driven by a complex interplay of immune cells and keratinocytes, mediated by a network of inflammatory cytokines. The TNF/IL-23/IL-17 axis is considered a central pathogenic pathway. While direct studies on Piritrexim's effect on this axis are lacking, the immunomodulatory effects of the related DHFR inhibitor, methotrexate, suggest that Piritrexim may also interfere with these inflammatory cascades. Methotrexate has been shown to reduce T-cell-mediated inflammation and decrease the production of pro-inflammatory cytokines such as TNF-α.[4][5] It is also suggested to inhibit the JAK-STAT signaling pathway, which is downstream of many key psoriatic cytokines.[4][6]

Experimental Protocols

Detailed preclinical experimental protocols for this compound in psoriasis are not available in the published literature. However, this section outlines standard methodologies that would be employed to evaluate the antipsoriatic potential of a compound like Piritrexim.

In Vitro Keratinocyte Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Piritrexim on the proliferation of human keratinocytes.

Methodology:

-

Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours).

-

Proliferation Assessment: Cell proliferation is measured using assays such as the MTT assay, which quantifies metabolically active cells.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting a dose-response curve.

In Vitro Cytokine Release Assay

Objective: To assess the effect of Piritrexim on the production of key pro-inflammatory cytokines involved in psoriasis.

Methodology:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., T-cells) are cultured.

-

Stimulation and Treatment: Cells are stimulated with an appropriate mitogen (e.g., phytohemagglutinin) or a psoriasis-relevant cytokine cocktail in the presence or absence of varying concentrations of Piritrexim.

-

Supernatant Collection: After an incubation period (e.g., 48 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of cytokines such as TNF-α, IL-17, and IL-23 in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The levels of cytokines in the treated groups are compared to the untreated control to determine the inhibitory effect of Piritrexim.

In Vivo Animal Model of Psoriasis

Objective: To evaluate the in vivo efficacy of Piritrexim in a psoriasis-like animal model.

Methodology:

-

Model Induction: A psoriasis-like skin inflammation is induced in mice (e.g., BALB/c or C57BL/6) by the topical application of imiquimod (B1671794) cream on the shaved back skin for several consecutive days.

-

Treatment: Animals are treated with topical or systemic this compound at different doses. A vehicle control and a positive control (e.g., a topical corticosteroid) are included.

-

Clinical Scoring: The severity of the skin inflammation is assessed daily using a scoring system analogous to the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness.

-

Histological Analysis: At the end of the experiment, skin biopsies are collected for histological examination (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

-

Biomarker Analysis: Skin samples can be further analyzed for the expression of psoriasis-related genes and proteins (e.g., via qPCR or immunohistochemistry).

Discussion and Future Directions

The available clinical data suggests that this compound is efficacious in the treatment of severe psoriasis.[3][4] Its mechanism of action as a DHFR inhibitor provides a strong rationale for its use in this hyperproliferative and inflammatory condition. However, a significant gap exists in the publicly available preclinical data for Piritrexim. To fully understand its antipsoriatic potential and to optimize its clinical application, further research is warranted.

Future studies should focus on:

-

In-depth preclinical characterization: Conducting in vitro studies to determine the IC50 of Piritrexim on keratinocyte proliferation and to elucidate its specific effects on the production of key psoriatic cytokines.

-

In vivo efficacy studies: Evaluating the efficacy and safety of Piritrexim in validated animal models of psoriasis to provide a stronger basis for its clinical use.

-

Comparative studies: Directly comparing the efficacy and safety of Piritrexim with methotrexate in both preclinical models and clinical trials.

-

Elucidation of signaling pathways: Investigating the precise downstream signaling pathways modulated by Piritrexim in keratinocytes and immune cells to better understand its immunomodulatory effects.

Conclusion

This compound has demonstrated clinical efficacy in treating severe psoriasis, positioning it as a potential alternative to methotrexate, particularly given its different metabolic profile which may offer a better long-term safety profile. While its primary mechanism of action through DHFR inhibition is well-understood, a comprehensive preclinical dataset is needed to fully delineate its antipsoriatic properties. The experimental frameworks and pathway analyses presented in this guide provide a roadmap for future investigations into this promising therapeutic agent.

References

- 1. jcadonline.com [jcadonline.com]

- 2. Preclinical study of methotrexate-based hydrogels versus surfactant based liquid crystal systems on psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jtad.org [jtad.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jrmds.in [jrmds.in]

Piritrexim Isethionate: A Technical Guide to Its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim (B1678454) isethionate, a synthetic antifolate agent, emerged as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). This technical guide provides an in-depth overview of the discovery and development history of piritrexim isethionate, tailored for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, synthesis, preclinical and clinical development, including quantitative data, experimental protocols, and visualizations of key pathways and processes.

Introduction

This compound (formerly known as BW-301U) is a lipophilic, non-classical folate antagonist that exhibits antiparasitic, antipsoriatic, and antitumor properties.[1] Its development was driven by the need for antifolates with an improved therapeutic profile compared to existing drugs like methotrexate. Unlike classical antifolates, piritrexim's cellular uptake is not dependent on the reduced folate carrier system, allowing it to be effective against methotrexate-resistant cells.

Discovery and Synthesis

Piritrexim was first synthesized by Grivsky, Sigel, and colleagues.[2] The synthesis of piritrexim and its analogues has been a subject of interest in medicinal chemistry.

Synthesis Protocol

While the original, detailed synthesis protocol by Grivsky and Sigel requires access to the full historical publication, a representative synthesis of a piritrexim analogue is described in the Journal of Medicinal Chemistry. This multi-step synthesis generally involves the reaction of suitable C3-building blocks with pyrimidine-2,4,6-triamine or with cyanacetamide and guanidine.[1]

A generalized synthetic scheme is as follows:

-

Step 1: Formation of a β-chlorocrotonaldehyde derivative: This is achieved by treating a starting ketone with phosphorus oxychloride and dimethylformamide.

-

Step 2: Synthesis of a 3-cyano-2-pyridone derivative: The product from Step 1 is reacted with cyanoacetamide in the presence of a base like sodium hydride.

-

Step 3: Conversion to the final pyrido[2,3-d]pyrimidine (B1209978) core: This involves further cyclization and amination steps to yield the final piritrexim analogue.

Mechanism of Action

Piritrexim's primary mechanism of action is the potent and specific inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, piritrexim disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Preclinical Development

In Vitro Studies

Piritrexim demonstrated potent inhibitory activity against DHFR from various sources.

| Enzyme Source | IC50 | Reference |

| Pneumocystis carinii DHFR | 13 nM | [3] |

| Rat Liver DHFR | Nonselective | [3] |

Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol

A standard method to determine the inhibitory activity of piritrexim against DHFR is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

Materials:

-

Purified human DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound stock solution

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH solution, and the piritrexim dilutions (or vehicle control).

-

Add the purified DHFR enzyme to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the DHF solution to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-15 minutes).

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of piritrexim.

-

Determine the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the piritrexim concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Clinical Development

Piritrexim has been evaluated in several clinical trials for various malignancies.

Phase I Trial in Advanced Malignancies

A Phase I study was conducted to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of oral piritrexim in patients with advanced solid tumors.

| Parameter | Value | Reference |

| Number of Patients | 51 | |

| Dosing Schedules Tested | - Daily for 21 days, 7 days rest- Continuous daily- 5 days/week for 3 weeks, 1 week rest | |

| Dose-Limiting Toxicity | Myelosuppression | |

| Other Toxicities | Stomatitis, nausea, vomiting, diarrhea, skin rash, fatigue, elevated liver transaminases | |

| Antitumor Activity | Observed in melanoma and bladder cancer | |

| Recommended Phase II Dose | 25 mg three times a day for 5 days for 3 consecutive weeks, followed by a 1-week rest |

Phase II Trial in Metastatic Urothelial Cancer

A Phase II trial evaluated the efficacy and safety of oral piritrexim in patients with metastatic urothelial cancer.

| Parameter | Value | Reference |

| Number of Patients | 33 | [3] |

| Dosing Regimen | 25 mg three times daily for 5 consecutive days, repeated weekly | [3] |

| Overall Response Rate | 38% | [3] |

| Complete Response | 1 patient | [3] |

| Partial Response | 10 patients | [3] |

| Major Toxicity | Myelosuppression | [3] |

Conclusion

This compound is a potent dihydrofolate reductase inhibitor with a distinct pharmacological profile compared to classical antifolates. Its development history, from synthesis to clinical trials, demonstrates a rational approach to cancer drug discovery. While it has shown activity in certain solid tumors, its development has faced challenges. The detailed technical information provided in this guide serves as a valuable resource for researchers and clinicians in the field of oncology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Conserved cytostatic activity of aclarubicin in a doxorubicin selected Friend leukaemia cell line with multifactorial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antifolate activity of new analogues of piritrexim and other diaminopyrimidine dihydrofolate reductase inhibitors with omega-carboxyalkoxy or omega-carboxy-1-alkynyl substitution in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Piritrexim Isethionate in Animal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Piritrexim Isethionate, a potent lipophilic inhibitor of dihydrofolate reductase (DHFR). The information is intended to guide researchers in designing in vivo studies using various animal models.

Mechanism of Action

This compound is a folic acid antagonist that functions by inhibiting dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication.[3][4] By blocking this pathway, Piritrexim disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Signaling Pathway of DHFR Inhibition by Piritrexim

References

Preclinical Pharmacokinetic Studies of Piritrexim Isethionate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic profile of Piritrexim (B1678454) Isethionate, a lipophilic dihydrofolate reductase (DHFR) inhibitor. The following sections detail the key pharmacokinetic parameters in common preclinical species, along with detailed protocols for conducting pivotal in vivo and in vitro studies.

Introduction to Piritrexim's Pharmacokinetic Profile

Piritrexim is a potent, small-molecule inhibitor of DHFR that enters cells via passive diffusion, a characteristic that distinguishes it from methotrexate, which relies on transport-mediated uptake.[1] Preclinical studies in rats and dogs have been instrumental in characterizing its absorption, distribution, metabolism, and excretion (ADME) properties, providing essential data for its clinical development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of piritrexim observed in preclinical studies.

Table 1: Pharmacokinetic Parameters of Piritrexim in Rats (Intravenous Administration)

| Parameter | Value | Reference |

| Half-life (t½) | 38 minutes | [1] |

| Elimination | First-order | [1] |

| Tissue Penetration | Extensive (10-fold higher tissue:plasma ratios than methotrexate) | [1] |

| Brain Penetration | Yes, pharmacologically relevant concentrations achieved | [1] |

Table 2: Pharmacokinetic Parameters of Piritrexim in Dogs (Intravenous and Oral Administration)

| Parameter | Value (IV) | Value (Oral) | Reference |

| Half-life (t½) | 2.15 hours | - | [1] |

| Total Body Clearance | 0.625 L/hr/kg | - | [1] |

| Volume of Distribution (steady-state) | 1.82 L/kg | - | [1] |

| Absolute Bioavailability | - | 64% | [1] |

Experimental Protocols

This section provides detailed methodologies for key preclinical pharmacokinetic experiments for Piritrexim Isethionate.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

1. Objective: To determine the pharmacokinetic profile of piritrexim following intravenous administration in rats.

2. Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 250-300 g

-

Acclimation: At least 7 days prior to the study with free access to food and water. Animals should be fasted overnight before dosing.

3. This compound Formulation:

-

Vehicle: A suitable vehicle for intravenous administration is 0.9% saline. The formulation should be prepared fresh on the day of dosing.

-

Concentration: To be determined based on the desired dose and a maximum injection volume of 5 mL/kg.

4. Dosing:

-

Route: Intravenous (bolus injection) via the lateral tail vein.

-

Dose: A representative dose from preclinical efficacy studies should be used.

5. Blood Sample Collection:

-

Method: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or retro-orbital sinus at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Anticoagulant: K2-EDTA.

-

Processing: Plasma should be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

6. Bioanalysis:

-

A validated LC-MS/MS method is required for the quantification of piritrexim in plasma. (See Protocol 5 for a general method).

7. Pharmacokinetic Analysis:

-

Plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to determine key parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Protocol 2: In Vivo Pharmacokinetic and Bioavailability Study in Dogs

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of piritrexim in dogs.

2. Animal Model:

-

Species: Beagle dogs

-

Sex: Male

-

Weight: 8-12 kg

-

Housing: Housed individually with free access to water. Animals should be fasted overnight before dosing.

3. This compound Formulation:

-

Intravenous: As described for rats.

-

Oral: this compound can be administered in gelatin capsules or as an oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose).

4. Study Design:

-

A crossover design is recommended, where each dog receives both an intravenous and an oral dose, with a washout period of at least one week between doses.

5. Dosing:

-

Intravenous: Administered as a bolus injection into the cephalic vein.

-

Oral: Administered via oral gavage or capsule.

6. Blood Sample Collection:

-

Method: Blood samples (approximately 2 mL) are collected from the jugular or cephalic vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Anticoagulant and Processing: As described for rats.

7. Bioanalysis and Pharmacokinetic Analysis:

-

As described for the rat study. Absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Protocol 3: In Vitro Plasma Protein Binding Assay

1. Objective: To determine the extent of piritrexim binding to plasma proteins from preclinical species and humans.

2. Materials:

-

This compound

-

Control compounds with known protein binding (e.g., warfarin (B611796) for high binding, atenolol (B1665814) for low binding)

-

Plasma (rat, dog, human) with anticoagulant

-

Phosphate (B84403) buffered saline (PBS), pH 7.4

-

Rapid Equilibrium Dialysis (RED) device

3. Procedure:

-

Prepare a stock solution of piritrexim and control compounds in a suitable solvent (e.g., DMSO).

-

Spike the plasma with piritrexim to achieve the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (<1%).

-

Add the spiked plasma to the donor chamber of the RED device and PBS to the receiver chamber.

-

Incubate the device at 37°C with shaking for a predetermined time to reach equilibrium (typically 4-6 hours).

-

After incubation, collect samples from both the donor and receiver chambers.

-

Matrix-match the samples (add an equal volume of blank plasma to the receiver chamber sample and an equal volume of PBS to the donor chamber sample).

-

Precipitate the proteins with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS.

4. Data Analysis:

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber (buffer) to the concentration in the donor chamber (plasma).

Protocol 4: In Vitro Metabolism Study using Liver Microsomes

1. Objective: To assess the metabolic stability of piritrexim in liver microsomes.

2. Materials:

-

This compound

-

Pooled liver microsomes (rat, dog, human)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Control compound with known metabolic stability (e.g., testosterone)

-

Acetonitrile (B52724) or other suitable organic solvent to stop the reaction

3. Procedure:

-

Pre-incubate piritrexim and the control compound with liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

-

Include control incubations without NADPH to assess non-enzymatic degradation.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the remaining concentration of piritrexim using a validated LC-MS/MS method.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of piritrexim remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693 / k.

Protocol 5: Bioanalytical Method for Piritrexim in Plasma (Representative LC-MS/MS Method)

1. Objective: To develop and validate a sensitive and specific method for the quantification of piritrexim in plasma.

2. Sample Preparation:

-

Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve good separation and peak shape.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-